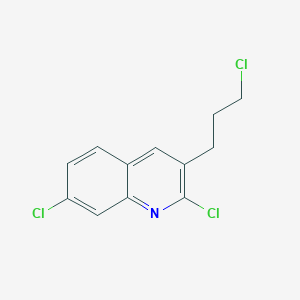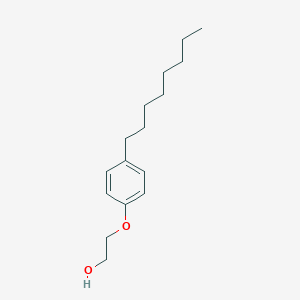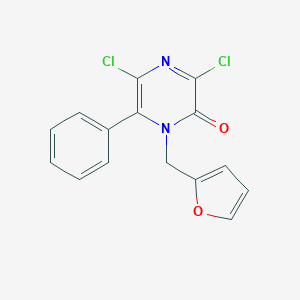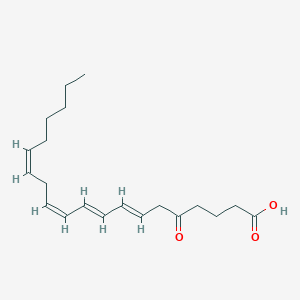
5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid (5-KETE) is a metabolite of arachidonic acid, which is a polyunsaturated fatty acid. It is synthesized by the 5-lipoxygenase (5-LO) pathway and is involved in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid is not fully understood. It has been shown to bind to the G protein-coupled receptor, GPR99, which is expressed on neutrophils and monocytes. Activation of GPR99 by 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid leads to the activation of various intracellular signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in the regulation of cell migration and survival.
Biochemical and Physiological Effects
5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid has been shown to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in neutrophils and monocytes, which are involved in the killing of pathogens. In addition, it has been shown to induce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of studying 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid is that it is a relatively stable metabolite of arachidonic acid, which can be easily measured in biological samples using various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS). However, one limitation of studying 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid is that it is a relatively minor metabolite of arachidonic acid, which is present in low concentrations in biological samples.
Future Directions
There are several future directions for the study of 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid. One direction is to investigate the role of 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid in cancer. It has been shown to be involved in the proliferation and migration of cancer cells. Another direction is to investigate the role of 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid in cardiovascular diseases. It has been shown to be involved in the regulation of vascular tone and blood pressure. Finally, another direction is to investigate the development of novel therapeutic agents that target the 5-LO pathway, which is involved in the synthesis of 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid and other bioactive lipids.
Synthesis Methods
5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid is synthesized by the 5-LO pathway, which is a pathway for the metabolism of arachidonic acid. Arachidonic acid is converted to leukotriene A4 (LTA4) by the action of 5-LO and 5-LO activating protein (FLAP). LTA4 is then converted to either LTB4 or LTC4 by the action of LTA4 hydrolase or LTC4 synthase, respectively. LTB4 can be further metabolized to 5-HETE and 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid by the action of 5-hydroxyeicosanoid dehydrogenase.
Scientific Research Applications
5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid has been implicated in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. It has been shown to be a potent chemotactic agent for neutrophils and monocytes, which are involved in the inflammatory response. In addition, it has been shown to induce the expression of adhesion molecules on endothelial cells, which are involved in the recruitment of leukocytes to the site of inflammation.
properties
CAS RN |
151392-38-0 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(7E,9E,11Z,14Z)-5-oxoicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-14H,2-5,8,15-18H2,1H3,(H,22,23)/b7-6-,10-9-,12-11+,14-13+ |
InChI Key |
MXROXKJYXIHKSX-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\CC(=O)CCCC(=O)O |
SMILES |
CCCCCC=CCC=CC=CC=CCC(=O)CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CCC(=O)CCCC(=O)O |
synonyms |
5-KEA 5-keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid 5-ketoeicosatetraenoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




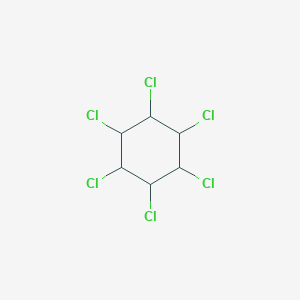
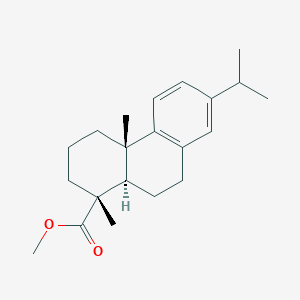
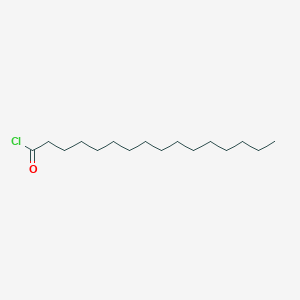
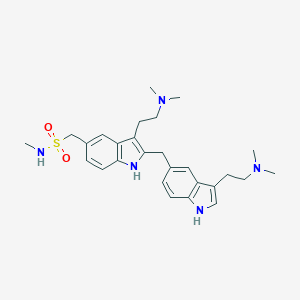

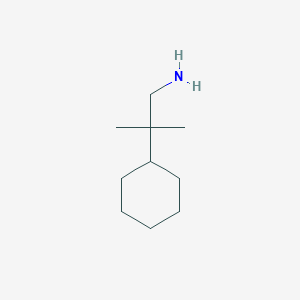
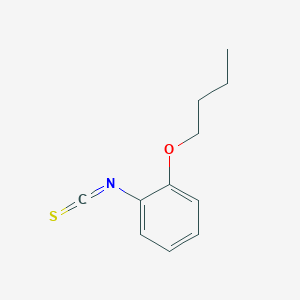
![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)
![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)

